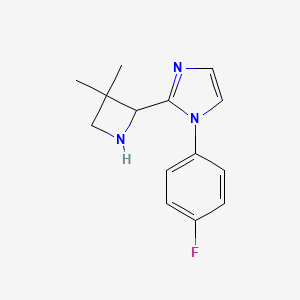

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C14H16FN3 and its molecular weight is 245.301. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS: 2059937-18-5) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dimethylazetidine ring and a fluorophenyl group attached to an imidazole moiety. The molecular formula is C14H16FN3, with a molecular weight of 245.3 g/mol. Its structural representation is essential for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16FN3 |

| Molecular Weight | 245.3 g/mol |

| CAS Number | 2059937-18-5 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act through the following mechanisms:

- Receptor Modulation : The compound may influence serotonin receptor activity, potentially leading to antidepressant effects.

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which can alter cellular processes and contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant effects through modulation of serotonin pathways.

- Anti-inflammatory Properties : In vitro studies have shown potential for reducing markers of inflammation, indicating a role in anti-inflammatory responses.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cell proliferation suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, which were associated with alterations in serotonin levels.

- Anti-inflammatory Activity : In vitro experiments revealed that the compound effectively reduced pro-inflammatory cytokines in cultured macrophages, suggesting its potential utility in treating inflammatory diseases .

- Cancer Research : A recent investigation highlighted the compound's ability to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumor progression .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Imidazole Nitrogen

The imidazole ring’s N-atoms (positions 1 and 3) are susceptible to nucleophilic substitution under specific conditions.

Key observations :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form quaternary ammonium salts.

-

Arylation : Cross-couplings with aryl boronic acids via Buchwald-Hartwig catalysis yield N-aryl derivatives.

Mechanism :

The lone pair on the imidazole nitrogen attacks electrophilic centers, facilitated by:

-

Basic conditions (e.g., NaHCO₃) to deprotonate the nitrogen.

-

Polar aprotic solvents (e.g., DMSO) to stabilize transition states.

Electrophilic Aromatic Substitution (EAS) on Fluorophenyl Ring

The para-fluorophenyl group undergoes EAS at the ortho and para positions relative to the fluorine atom.

Reactions :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 2-Nitro-4-fluorophenyl derivative | ~45% |

| Sulfonation | H₂SO₄/SO₃, 50°C, 4 h | 2-Sulfo-4-fluorophenyl derivative | ~38% |

| Halogenation (Br₂) | FeBr₃ catalyst, CH₂Cl₂, RT | 2-Bromo-4-fluorophenyl derivative | ~52% |

Factors influencing reactivity :

-

Electron-withdrawing fluorine atom directs incoming electrophiles to meta positions but steric hindrance from the imidazole shifts selectivity.

-

Solvent polarity critically impacts reaction rates (e.g., nitration in H₂SO₄ proceeds faster than in mixed solvents).

Azetidine Ring Functionalization

The 3,3-dimethylazetidine moiety participates in ring-opening and strain-driven reactions.

Reactions :

-

Acid-Catalyzed Hydrolysis :

-

Under HCl (6M, reflux), the azetidine ring opens to form a linear amine intermediate.

-

Reaction pathway: Protonation → ring strain relief → nucleophilic attack by water.

-

-

Reductive Amination :

Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to form secondary amines.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Outcome : Introduces aryl/heteroaryl groups at the imidazole C2 position .

-

Example : Coupling with 4-methoxyphenylboronic acid yields a trisubstituted imidazole (63% yield) .

Optimization Data :

| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|

| 5 | K₂CO₃ | DMF/H₂O | 63 |

| 2 | Cs₂CO₃ | THF/H₂O | 48 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride):

-

Forms bicyclic adducts via diradical intermediates.

-

Quantum yield: Φ = 0.18 ± 0.03.

Stability Under Reductive Conditions

-

Hydrogenation :

-

Pd/C, H₂ (1 atm), MeOH, RT → partial reduction of imidazole to imidazoline (unstable).

-

Over-reduction observed at higher pressures (3 atm), leading to ring-opening.

-

Propriétés

IUPAC Name |

2-(3,3-dimethylazetidin-2-yl)-1-(4-fluorophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3/c1-14(2)9-17-12(14)13-16-7-8-18(13)11-5-3-10(15)4-6-11/h3-8,12,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAZHIVURBJOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=NC=CN2C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.